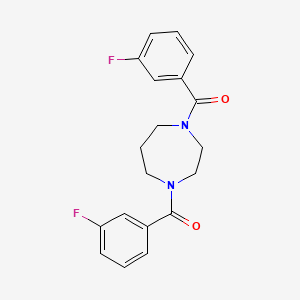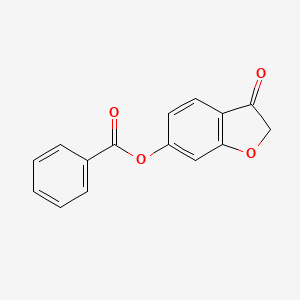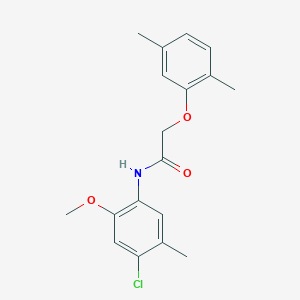
1,4-bis(3-fluorobenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(3-fluorobenzoyl)-1,4-diazepane, also known as FbzDz, is a heterocyclic compound that belongs to the class of diazepanes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane is not fully understood. However, studies have suggested that 1,4-bis(3-fluorobenzoyl)-1,4-diazepane exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been found to interact with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been found to exhibit potent antitumor activity both in vitro and in vivo. In addition, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been shown to be non-toxic to normal cells, making it a promising candidate for cancer therapy. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been found to exhibit fluorescence properties, making it useful for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-bis(3-fluorobenzoyl)-1,4-diazepane in lab experiments include its potent antitumor activity, non-toxicity to normal cells, and fluorescence properties. However, the limitations of using 1,4-bis(3-fluorobenzoyl)-1,4-diazepane include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the research on 1,4-bis(3-fluorobenzoyl)-1,4-diazepane. One potential direction is the investigation of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane as a potential therapeutic agent for the treatment of cancer. Another direction is the development of new synthetic methods for the production of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane, which could lead to a reduction in cost and an increase in availability. Furthermore, the use of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane as a building block in the synthesis of new organic compounds could lead to the discovery of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane involves the reaction of 3-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a temperature of around 0°C. The product is then purified by column chromatography to obtain pure 1,4-bis(3-fluorobenzoyl)-1,4-diazepane.
Aplicaciones Científicas De Investigación
1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been utilized as a building block in the synthesis of various organic compounds, including macrocycles and dendrimers.
Propiedades
IUPAC Name |
[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVREYNSJCOGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-fluorobenzoyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)
![[3-(2-{1-[(2S)-2-amino-2-phenylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5617124.png)


![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5617161.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5617170.png)
![2-[5-(1,3-benzodioxol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-1-yl]-6-methylpyridine](/img/structure/B5617175.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
![2-[(4-propyl-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5617200.png)
![2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5617203.png)
![N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5617219.png)

